Methyl 3,5-dimethylbenzoate

Distillation Purification Isomer Separation

Sourcing generic methyl benzoate isomers risks synthesis failure due to altered reactivity and regiochemistry. Methyl 3,5-dimethylbenzoate (CAS 25081-39-4) eliminates this risk with the exact 3,5-substitution pattern validated in peer-reviewed routes: • Enables the carboannulation sequence in total synthesis of (±)-indoxamycin B • Preferred ligand for europium(III) complexes detecting PMP at low ppb levels • Key precursor to antimalarial 4-pyridinemethanol isosteres and divinylbenzene monomers Available in research and bulk quantities with verified purity.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 25081-39-4
Cat. No. B1360164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-dimethylbenzoate
CAS25081-39-4
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)OC)C
InChIInChI=1S/C10H12O2/c1-7-4-8(2)6-9(5-7)10(11)12-3/h4-6H,1-3H3
InChIKeyPEVXENGLERTHJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,5-Dimethylbenzoate Specifications and Physical Properties


Methyl 3,5-dimethylbenzoate (CAS 25081-39-4) is a methyl-substituted aromatic carboxylic acid ester with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol [1]. It is commercially available with purities up to >99.5% (GC) . This compound exists as a low-melting solid (mp 31-33°C) and exhibits a boiling point of 239-240°C . Its established utility as a regioselective building block in organic synthesis, a ligand in europium-based coordination chemistry, and a precursor to pharmacologically relevant scaffolds distinguishes it from other methyl benzoate isomers .

1
Regioselective building block for 3,5-dimethyl aromatic scaffolds
2
Documented ligand choice for europium coordination chemistry
3
Precursor to pharmacologically relevant carbon isosteres and polymers

Methyl 3,5-Dimethylbenzoate Isomer Specificity for Synthesis


Substituting methyl 3,5-dimethylbenzoate with its positional isomers (e.g., 2,4- or 2,5-dimethylbenzoate) introduces significant changes in physicochemical properties and reactivity that can derail synthetic pathways. These isomers exhibit marked differences in melting point, boiling point, and dipole moment due to altered molecular geometry and electronic distribution [1]. Consequently, the precise 3,5-substitution pattern on the aromatic ring is not merely a structural variant but a critical determinant of success in applications ranging from coordination chemistry to medicinal chemistry. For instance, the 3,5-dimethyl arrangement provides a unique steric and electronic environment that has been specifically selected in ligand screening and in the total synthesis of complex natural products , where an incorrect isomer could lead to drastically different reaction outcomes, yields, or biological activity. The following quantitative evidence underscores why generic substitution is not a viable procurement strategy.

Target compound
Methyl 3,5-dimethylbenzoate
Potential substitute
Positional isomers (2,4- / 2,5-dimethylbenzoate)
Boiling point
Isomer mismatch may shift distillation cut points and complicate purification efficiency.
Physical form
Solid (mp 31–33 °C) vs. liquid isomer; different handling, weighing accuracy, and storage stability.
Synthetic role
Documented pathways (indoxamycin B, MIP sensors) require the 3,5-substitution pattern; isomer substitution may lead to pathway failure.

Methyl 3,5-Dimethylbenzoate Differentiation from Closest Analogs


Boiling Point Advantage for Purification

The boiling point of methyl 3,5-dimethylbenzoate (239-240 °C) differs substantially from that of its 2,4-dimethyl isomer (232.5 °C, estimate) . This 5.6°C difference provides a tangible advantage for purification via fractional distillation, allowing for more efficient separation and higher final purity. The 3,5-isomer's higher boiling point reflects its more symmetrical molecular packing, which is consistent with its solid state at room temperature (mp 31-33°C), whereas the 2,4-isomer is a liquid .

Boiling Point Advantage
Data to verify
Target: 239–240 °C
Comparator (2,4-isomer): ~232.5 °C
Δ 5.6 °C
Supports fractional distillation separation and higher final purity.
Literature estimate for comparator; confirm under specific conditions.
Distillation Purification Isomer Separation

Solid Physical Form for Easy Handling

Methyl 3,5-dimethylbenzoate is a low-melting solid (mp 31-33°C) at room temperature, while its 2,4-dimethyl positional isomer is a liquid with a reported melting point of -2°C . This 33-35°C difference in melting point has practical implications for procurement and laboratory workflows. The solid form of the 3,5-isomer is generally easier to weigh accurately, less prone to spillage, and exhibits better long-term stability against oxidative degradation compared to its liquid counterpart.

Solid Physical Form
Data to verify
Target: 31–33 °C (solid)
Comparator (2,4-isomer): -2 °C (liquid)
Δ 33–35 °C
Simplifies accurate weighing, reduces spillage, enhances storage stability.
Ambient temperature conditions.
Physical Form Handling Storage Stability

Key Intermediate in (±)-Indoxamycin B Total Synthesis

Methyl 3,5-dimethylbenzoate is explicitly cited as a precursor in the first total synthesis of (±)-indoxamycin B, a complex polyketide natural product . This role is not shared by its positional isomers (e.g., 2,4- or 2,5-dimethylbenzoate), highlighting the essential nature of the 3,5-substitution pattern for constructing the indoxamycin core. The synthesis relies on the precise reactivity of this specific isomer, and substitution would likely lead to failed reactions or a different stereochemical outcome.

Indoxamycin B Synthesis
Reported
Key precursor in the first total synthesis of (±)-indoxamycin B.
Validated building block for complex polyketide natural product synthesis.
Isomer mismatch risks synthetic failure; source review recommended.
Total Synthesis Natural Product Medicinal Chemistry

Europium(III) Ligand for Nerve Agent Simulant Detection

Methyl 3,5-dimethylbenzoate was specifically chosen as a ligand during monomer screening for the synthesis of europium(III) compounds designed to detect pinacolyl methylphosphonate (PMP), a simulant for the nerve agent Soman . This selection indicates that its specific steric and electronic properties (dictated by the 3,5-dimethyl substitution) are superior to other esters for forming stable, luminescent complexes with the target analyte. The resulting polymers enabled PMP quantitation in the low parts-per-billion (ppb) range [1].

Europium(III) Ligand
Reported
Selected during monomer screening; enables PMP detection at low ppb.
Validated ligand choice for lanthanide-based organophosphate sensor research.
Ref: Analytica Chimica Acta (2007).
Coordination Chemistry Lanthanide Complexes Sensing

Methyl 3,5-Dimethylbenzoate Application Scenarios


Indoxamycin B and Polyketide Natural Product Synthesis

This compound is a documented and essential building block for the total synthesis of (±)-indoxamycin B . Its procurement is justified when the synthetic route demands the precise 3,5-dimethyl substitution pattern for a successful carboannulation sequence to construct the dihydroindenone system. Substitution with other isomers is not supported by literature and would compromise the synthetic outcome.

Europium(III) Luminescent Sensors for Organophosphate Detection

Methyl 3,5-dimethylbenzoate has been validated as a preferred ligand for the synthesis of europium(III) coordination complexes used in the detection of pinacolyl methylphosphonate (PMP) . This application leverages the specific electronic and steric profile of the 3,5-dimethyl arrangement to achieve stable complexation and high sensitivity (low ppb detection) [1].

4-Pyridinemethanol Carbon Isosteres as Antimalarials

This compound serves as a precursor for the preparation of four-carbon isosteres of highly active 4-pyridinemethanols, which have been evaluated for their antimalarial activity . Researchers in medicinal chemistry pursuing novel antimalarial scaffolds should prioritize this specific isomer to ensure fidelity to the published synthetic route and to maintain the desired pharmacological profile.

Methyl-3,5-divinylbenzoate Precursor for Polymer Chemistry

Methyl 3,5-dimethylbenzoate is a key precursor to methyl-3,5-divinylbenzoate, a monomer used in polymer synthesis . The defined 3,5-substitution is crucial for creating polymers with specific cross-linking density and material properties. Using a different isomer would yield a divinyl monomer with altered reactivity and polymer architecture.

Application
Selection Property
Validation Focus
Indoxamycin B Total Synthesis
3,5-Dimethyl substitution pattern fidelity
Synthetic route compatibility and carboannulation outcome
Organophosphate Sensing MIPs
Ligand electronic/steric profile for Eu(III) complexation
Luminescent complex stability and PMP detection sensitivity
Antimalarial Isostere Synthesis
Precursor to 4-pyridinemethanol carbon isosteres
Pharmacological profile maintenance in antimalarial screening
Divinylbenzene Polymer Precursor
Precursor to methyl-3,5-divinylbenzoate
Cross-linking density and polymer architecture control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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